4-Nitrobenzo(e)pyrene
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Overview
Description
4-Nitrobenzo(e)pyrene is an organic compound with the molecular formula C20H11NO2. It belongs to the class of polycyclic aromatic hydrocarbons, which are composed of multiple aromatic rings fused together. This compound is a derivative of benzo(e)pyrene, where a nitro group is substituted at the fourth position. Polycyclic aromatic hydrocarbons, including this compound, are known for their environmental persistence and potential health hazards due to their carcinogenic and mutagenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyrenes, including 4-Nitrobenzo(e)pyrene, often involves indirect methods due to the challenges associated with direct substitution on the pyrene nucleus. Common synthetic routes include:
Reduction of Pyrenes: This method involves the reduction of pyrene derivatives followed by nitration to introduce the nitro group.
Transannular Ring Closures: This approach involves the formation of pyrene derivatives through ring closure reactions.
Cyclisations of Biphenyl Intermediates: This method uses biphenyl intermediates that undergo cyclisation to form the pyrene structure.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as those used in laboratory settings. The production involves careful control of reaction conditions to ensure the desired substitution pattern and to minimize the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzo(e)pyrene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrene derivatives depending on the reagents used
Scientific Research Applications
4-Nitrobenzo(e)pyrene has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules, such as DNA, due to its potential mutagenic and carcinogenic effects.
Medicine: Studied for its role in the development of cancer and other diseases, providing insights into the mechanisms of carcinogenesis.
Industry: Utilized in the development of materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 4-Nitrobenzo(e)pyrene involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules. Key molecular targets and pathways include:
Cytochrome P450 Enzymes: These enzymes metabolize this compound to reactive epoxides and diol epoxides.
DNA Intercalation: The reactive intermediates can intercalate into DNA, forming adducts that interfere with transcription and replication.
Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species, leading to cellular damage
Comparison with Similar Compounds
4-Nitrobenzo(e)pyrene can be compared with other polycyclic aromatic hydrocarbons, such as:
Benzo(a)pyrene: Another well-known carcinogenic polycyclic aromatic hydrocarbon with similar properties but different substitution patterns.
Cyclopentapyrenes: Compounds with a cyclopenta ring fused to the pyrene structure.
Dibenzopyrenes: Compounds with additional benzene rings fused to the pyrene core
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological systems.
Properties
CAS No. |
134998-77-9 |
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Molecular Formula |
C20H11NO2 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-nitrobenzo[e]pyrene |
InChI |
InChI=1S/C20H11NO2/c22-21(23)18-11-12-5-3-8-15-13-6-1-2-7-14(13)16-9-4-10-17(18)20(16)19(12)15/h1-11H |
InChI Key |
LNMWZEQIOGPZNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)C(=CC5=C4C2=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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